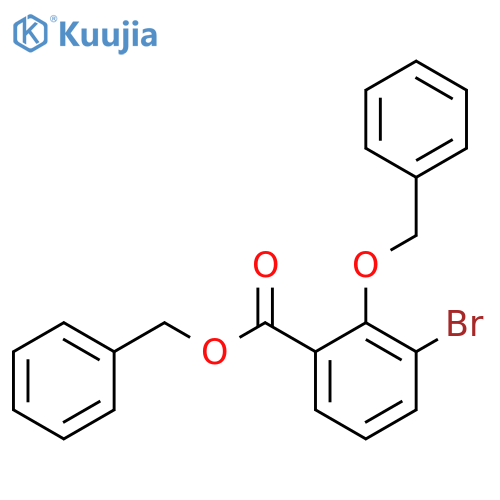

Cas no 2385018-47-1 (Benzyl 2-(benzyloxy)-3-bromobenzoate)

2385018-47-1 structure

商品名:Benzyl 2-(benzyloxy)-3-bromobenzoate

CAS番号:2385018-47-1

MF:C21H17BrO3

メガワット:397.261885404587

CID:5075416

Benzyl 2-(benzyloxy)-3-bromobenzoate 化学的及び物理的性質

名前と識別子

-

- Benzyl 2-(benzyloxy)-3-bromobenzoate

-

- インチ: 1S/C21H17BrO3/c22-19-13-7-12-18(20(19)24-14-16-8-3-1-4-9-16)21(23)25-15-17-10-5-2-6-11-17/h1-13H,14-15H2

- InChIKey: CNSAUGAXQGXOED-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC=C(C(=O)OCC2C=CC=CC=2)C=1OCC1C=CC=CC=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 25

- 回転可能化学結合数: 7

- 複雑さ: 402

- トポロジー分子極性表面積: 35.5

- 疎水性パラメータ計算基準値(XlogP): 5.4

Benzyl 2-(benzyloxy)-3-bromobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB567207-500mg |

Benzyl 2-(benzyloxy)-3-bromobenzoate; . |

2385018-47-1 | 500mg |

€524.30 | 2024-08-02 | ||

| Aaron | AR01KZZC-500mg |

Benzyl 2-(benzyloxy)-3-bromobenzoate |

2385018-47-1 | 95% | 500mg |

$578.00 | 2025-02-12 | |

| abcr | AB567207-1g |

Benzyl 2-(benzyloxy)-3-bromobenzoate; . |

2385018-47-1 | 1g |

€712.20 | 2024-08-02 | ||

| abcr | AB567207-5g |

Benzyl 2-(benzyloxy)-3-bromobenzoate; . |

2385018-47-1 | 5g |

€2407.50 | 2024-08-02 | ||

| Aaron | AR01KZZC-250mg |

Benzyl 2-(benzyloxy)-3-bromobenzoate |

2385018-47-1 | 95% | 250mg |

$509.00 | 2025-02-12 | |

| abcr | AB567207-250mg |

Benzyl 2-(benzyloxy)-3-bromobenzoate; . |

2385018-47-1 | 250mg |

€382.90 | 2024-08-02 |

Benzyl 2-(benzyloxy)-3-bromobenzoate 関連文献

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

2385018-47-1 (Benzyl 2-(benzyloxy)-3-bromobenzoate) 関連製品

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 249916-07-2(Borreriagenin)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2385018-47-1)Benzyl 2-(benzyloxy)-3-bromobenzoate

清らかである:99%/99%/99%/99%

はかる:250mg/500mg/1g/5g

価格 ($):227/311/422/1427